molecular formula C13H21NO3 B8669506 1-(3-Butoxypropyl)-3-hydroxy-2-methylpyridin-4-one

1-(3-Butoxypropyl)-3-hydroxy-2-methylpyridin-4-one

Cat. No.: B8669506
M. Wt: 239.31 g/mol
InChI Key: QZLIIDDTJJBNOA-UHFFFAOYSA-N
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Description

1-(3-Butoxypropyl)-3-hydroxy-2-methylpyridin-4-one is a chemical compound with a unique structure that combines a pyridone ring with a butoxypropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Butoxypropyl)-3-hydroxy-2-methylpyridin-4-one typically involves the reaction of 3-hydroxy-2-methylpyrid-4-one with 3-butoxypropyl bromide under basic conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), and a base like potassium carbonate is used to facilitate the reaction. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-Butoxypropyl)-3-hydroxy-2-methylpyridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Butoxypropyl)-3-hydroxy-2-methylpyridin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Butoxypropyl)-3-hydroxy-2-methylpyridin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes with the active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The butoxypropyl side chain enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Butoxypropyl)-3-hydroxy-2-methylpyridin-4-one is unique due to its combination of a pyridone ring with a butoxypropyl side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

1-(3-butoxypropyl)-3-hydroxy-2-methylpyridin-4-one

InChI

InChI=1S/C13H21NO3/c1-3-4-9-17-10-5-7-14-8-6-12(15)13(16)11(14)2/h6,8,16H,3-5,7,9-10H2,1-2H3

InChI Key

QZLIIDDTJJBNOA-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCCN1C=CC(=O)C(=C1C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(3-Butoxypropyl)-3-hydroxy-2-methylpyrid-4-one was prepared by dissolving 10.0 g maltol and 3 equivalents of 3-butoxypropylamine in 200 ml of water. The mixture was refluxed for 72 hours, decolorizing charcoal was added and the mixture was stirred for an additional 0.5 hours. The mixture was filtered through a coarse frit containing 0.5 inches of Celite, and the filtrate was concentrated in vacuo to remove the water and excess amine. The remaining oil was crystallized from ether, yielding crystals of pure product.
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10 g
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200 mL
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